molecular formula C13H15BrClN B8738390 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Cat. No. B8738390
M. Wt: 300.62 g/mol
InChI Key: HBKJAXWFUVAFLD-UHFFFAOYSA-N
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Patent
US04920139

Procedure details

In a 300 ml three neck flask fitted with a mechanical stirrer, thermometer and addition funnel was added 20.8 gm (0.1 mol) of (p-chlorophenyl)hexanenitrile, 34.8 gm (0.2 mol) of methylene bromide and 50 ml of DMSO. To the reaction flask was added 24 ml of 50% (w/w) sodium hydroxide, dropwise over a 35 minute period. Upon completion of the reaction, it was quenched by adding 500 ml of water. The aqueous mixture was extracted three times with ether, then the combined ether extracts were washed three times with water and once with brine. The organic phase was dried over sodium sulfate, filtered and the solvent removed by rotary evaporation yielding 22.6 gm of a yellow oil.
[Compound]
Name
three
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
34.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:11][CH2:12][CH2:13][CH3:14])[C:9]#[N:10])=[CH:4][CH:3]=1.[CH2:15](Br)[Br:16].[OH-].[Na+]>CS(C)=O>[Br:16][CH2:15][C:8]([C:9]#[N:10])([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[CH2:11][CH2:12][CH2:13][CH3:14] |f:2.3|

Inputs

Step One
Name
three
Quantity
300 mL
Type
reactant
Smiles
Step Two
Name
Quantity
20.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C#N)CCCC
Name
Quantity
34.8 g
Type
reactant
Smiles
C(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thermometer and addition funnel
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction, it
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by adding 500 ml of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted three times with ether
WASH
Type
WASH
Details
the combined ether extracts were washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
BrCC(CCCC)(C1=CC=C(C=C1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.